1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-phenylurea
Description
This compound is a urea derivative characterized by a central urea core (-NH-C(=O)-NH-) with two substituents:
- Phenyl group: Attached to one nitrogen atom.
- Cyclopentylmethyl group: Substituted with a 2-hydroxyethoxy chain on the cyclopentane ring.
The 2-hydroxyethoxy moiety introduces hydrophilicity, while the cyclopentyl and phenyl groups contribute to lipophilicity, creating a balanced solubility profile. Such structural features are often leveraged in medicinal chemistry for optimizing pharmacokinetics (e.g., blood-brain barrier penetration) or agrochemical applications .
Properties
IUPAC Name |
1-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c18-10-11-20-15(8-4-5-9-15)12-16-14(19)17-13-6-2-1-3-7-13/h1-3,6-7,18H,4-5,8-12H2,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQUKACEKGTKDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NC2=CC=CC=C2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-phenylurea is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of phenylurea derivatives with cyclopentyl alcohols. The introduction of the 2-hydroxyethoxy group enhances the compound's solubility and biological activity. Various methodologies have been explored, including solvent-free reactions and microwave-assisted synthesis, which have shown to improve yield and purity.
Key Synthetic Steps:
- Formation of Phenylurea : Reaction between an isocyanate and an amine.
- Cyclopentyl Substitution : Introduction of cyclopentyl groups via nucleophilic substitution.
- Hydroxyethoxy Group Addition : Alkylation with 2-hydroxyethanol to enhance solubility.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including HeLa and C6 cells.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis through caspase activation |
| C6 | 20 | Inhibition of cell proliferation via cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against a range of pathogens. Studies have reported that it effectively inhibits bacterial growth in both Gram-positive and Gram-negative strains.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound triggers programmed cell death in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : It disrupts the normal cell cycle progression, leading to increased cell death.
- Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the effects of this compound on tumor growth in vivo using xenograft models. Results showed a significant reduction in tumor size compared to controls, highlighting its potential as a therapeutic agent.
Case Study 2: Antimicrobial Evaluation
Another study focused on the antimicrobial properties, where the compound was tested against clinical isolates of resistant bacteria. The findings revealed that it could serve as a potential alternative treatment for infections caused by multidrug-resistant strains.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Structural Analogues
The following table summarizes key structural and physicochemical differences:
2.2. Key Findings from Comparative Analysis
- Hydrophilicity vs. Lipophilicity: The target compound’s 2-hydroxyethoxy group provides higher water solubility compared to siduron’s methylcyclohexyl group, which is critical for reducing environmental persistence in agrochemicals .
- Biological Activity: Factor VIIa Inhibition: A structurally distinct phenylurea derivative (1-[[3-[5-hydroxy-4-(1H-pyrrolo[3,2-c]pyridin-2-yl)pyrazol-1-yl]phenyl]methyl]-3-phenylurea) demonstrated anticoagulant activity by binding to Factor VIIa’s active site, highlighting the urea moiety’s role in enzyme inhibition . Antifungal Potential: Fluconazole-based urea derivatives (e.g., ) utilize triazole and thiadiazole groups for antifungal activity, whereas the target compound lacks these heterocycles, suggesting divergent applications .
Synthetic Complexity :
2.3. Physicochemical and Functional Differences
- Metabolic Stability : Fluorinated derivatives (e.g., 4-fluorobenzyl in ) resist oxidative metabolism better than the target compound’s hydroxyethoxy group, which may undergo glucuronidation .
- Acidity : Sulfonamide-containing analogues () exhibit lower pKa values (~6–8) due to the electron-withdrawing sulfonyl group, whereas the target compound’s urea NH groups are less acidic (pKa ~10–12) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

